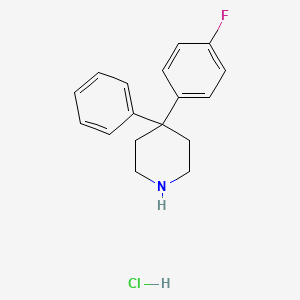

4-(4-Fluorophenyl)-4-phenylpiperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluorophenylhydrazine hydrochloride is used as a chemical intermediate in pharmaceuticals, particularly in the synthesis of tryptamine drugs used in the treatment of migraine and cluster headaches .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step process. For instance, the synthesis of 4-(4’-fluorophenyl)-piperidines involves reacting a precursor compound with a fluorinating agent .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography–electron ionization-mass spectrometry (GC–EI-MS), high-resolution mass spectrometry (HRMS) analyses, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystal structure analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve multiple steps. For example, the preparation of 4-(4’-fluorophenyl)-3-hydroxymethyl-l -methyl piperidine involves the reduction of a precursor compound, followed by a reaction with formaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, 4-Fluorophenylhydrazine hydrochloride is a solid at room temperature and has a molecular weight of 162.59 g/mol .Applications De Recherche Scientifique

Sigma Receptor Affinity and Selectivity

4-(4-Fluorophenyl)-4-phenylpiperidine derivatives demonstrate significant affinity for sigma receptors, particularly sigma 2 sites. These compounds, through structural modifications, have been shown to exhibit subnanomolar affinity, indicating their potential in the development of sigma receptor ligands. The introduction of a 4-fluorophenyl substituent significantly enhances their selectivity towards sigma 2 receptors, suggesting their utility in sigma receptor-related research and potentially in therapeutic applications targeting these receptors. This specificity is critical for understanding sigma receptor functions and for the development of sigma receptor-targeted therapies (Perregaard et al., 1995).

Photophysical Properties and Redox Behavior

The compound's derivatives have been explored for their photophysical properties and redox behavior in the context of cyclometalated complexes of iridium(III). Such studies are foundational for applications in optoelectronic devices and luminescent materials. The exploration of these properties underscores the versatility of 4-(4-Fluorophenyl)-4-phenylpiperidine derivatives in materials science, particularly in developing new luminescent compounds with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices (Neve et al., 1999).

Host Material for Phosphorescent OLEDs

Further extending its application in materials science, derivatives of 4-(4-Fluorophenyl)-4-phenylpiperidine have been used as host materials for green and orange-red phosphorescent organic light-emitting diodes (OLEDs) with low efficiency roll-off at high brightness. This indicates its potential as a component in the development of high-performance OLEDs, showcasing its contribution to advancing display and lighting technologies (Liu et al., 2016).

Enantiodiscrimination and Structural Analysis

The compound has also been utilized in the study of enantiodiscrimination, showcasing its role in chiral analysis and separation sciences. Investigations into the NMR spectra and X-ray structures of diastereomeric salts highlight its application in detailed structural analysis, contributing to the field of stereochemistry and the development of methods for chiral separation and analysis (Navratilova et al., 2002).

Mécanisme D'action

Target of Action

Similar compounds such as flunarizine and p-Fluorofentanyl have been reported to interact with calcium channels and opioid receptors respectively.

Mode of Action

Flunarizine, a compound with a similar structure, is known to act as a selective calcium antagonist with moderate antihistamine, serotonin receptor blocking, and dopamine d2 blocking activity .

Biochemical Pathways

For instance, Flunarizine is known to interact with calcium channels, potentially affecting calcium-dependent cellular processes .

Pharmacokinetics

Flunarizine, a structurally similar compound, is well absorbed (>80%) from the gut and reaches maximal blood plasma concentrations after two to four hours, with more than 99% of the substance bound to plasma proteins .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-4-phenylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN.ClH/c18-16-8-6-15(7-9-16)17(10-12-19-13-11-17)14-4-2-1-3-5-14;/h1-9,19H,10-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCRBLQBUNESLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-4-phenylpiperidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2995838.png)

![(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2995841.png)

![6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2995843.png)

![1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2995854.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-methylpyrimidine](/img/structure/B2995856.png)

![tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate](/img/structure/B2995859.png)